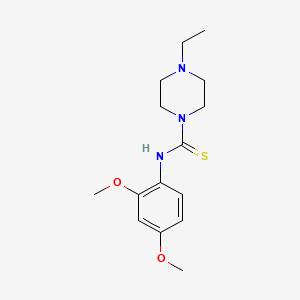
N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an ethyl group and a carbothioamide moiety, along with a 2,4-dimethoxyphenyl group. Its structure suggests potential biological activity, making it a candidate for further investigation in medicinal chemistry and other scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide typically involves the reaction of 2,4-dimethoxyaniline with ethyl piperazine and a thiocarbonyl reagent. The process can be summarized as follows:
Step 1: 2,4-dimethoxyaniline is reacted with ethyl piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Step 2: The resulting intermediate is then treated with a thiocarbonyl reagent, such as carbon disulfide or thiophosgene, to introduce the carbothioamide group.
Step 3: The reaction mixture is purified using standard techniques like recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitric acid, halogens; reactions are carried out under controlled conditions to avoid over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing antibacterial agents, particularly against Gram-positive bacteria.
Biological Studies: Investigation of its interaction with bacterial RNA polymerase, suggesting its role as an inhibitor.
Chemical Biology: Utilized in studies to understand the structure-activity relationship of piperazine derivatives and their biological effects.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA in bacteria, leading to antibacterial effects. Molecular docking studies have provided insights into the binding affinity and specific interactions between the compound and the enzyme.
Comparación Con Compuestos Similares
N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antibacterial activity by inhibiting bacterial RNA polymerase.
N-(4-bromophenyl)sulfonylbenzoyl derivatives: These compounds have shown potential as antimicrobial agents against Gram-positive pathogens.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a piperazine ring with a carbothioamide group and a 2,4-dimethoxyphenyl moiety
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-ethylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-4-17-7-9-18(10-8-17)15(21)16-13-6-5-12(19-2)11-14(13)20-3/h5-6,11H,4,7-10H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRIQIBWGQKJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dimethyl-2-(4-methylphenyl)-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5829777.png)
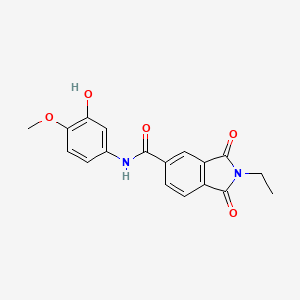
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)
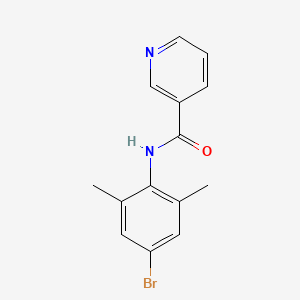
![4-[({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZENE-1,3-DIOL](/img/structure/B5829794.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)
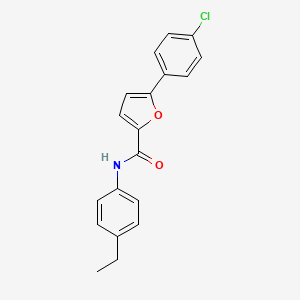
![7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)
![3-ethyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5829836.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
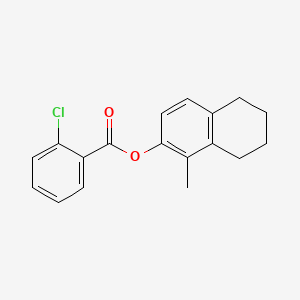
![2-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B5829851.png)
![3-(4-Chlorophenyl)-5-[(naphthalen-1-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5829852.png)
